N-Benzyl-3,4,5-trimethoxyaniline
Description
N-Benzyl-3,4,5-trimethoxyaniline is a substituted aniline derivative featuring a benzyl group attached to the nitrogen atom and three methoxy groups at the 3-, 4-, and 5-positions of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting tubulin polymerization or acting as kinase inhibitors .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-benzyl-3,4,5-trimethoxyaniline |
InChI |
InChI=1S/C16H19NO3/c1-18-14-9-13(10-15(19-2)16(14)20-3)17-11-12-7-5-4-6-8-12/h4-10,17H,11H2,1-3H3 |
InChI Key |
CHFJSWORMFUINJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
N-Benzyl-3,4,5-trimethoxyaniline has been investigated for its anticancer properties. Studies have shown that it exhibits significant inhibitory effects on various cancer cell lines. For instance, one study reported that derivatives of this compound demonstrated cytotoxic activity against MDA-MB-231 breast cancer cells with IC values ranging from 4.12 to 17.40 µM . The presence of multiple methoxy groups is believed to enhance its interaction with biological targets.
Sympatholytic Activity
The compound also exhibits sympatholytic activity, influencing the sympathetic nervous system and potentially affecting cardiovascular functions. This property opens avenues for its use in developing treatments for cardiovascular diseases.
Synthetic Chemistry Applications
This compound serves as a versatile building block in organic synthesis. It can participate in various reactions to form complex molecules:
- Scaffold Hopping : Recent research has demonstrated that scaffold hopping from this compound leads to the synthesis of novel flavan derivatives through a series of linear steps . This method allows chemists to explore new chemical spaces for drug discovery.
- Synthesis of Quinazoline Derivatives : The compound has been utilized in synthesizing 8-methoxy-2-trimethoxyphenylquinazoline derivatives, which have shown promising antitumor activities . The ability to modify the aniline structure facilitates the creation of diverse chemical entities.
Antitumor Activity Evaluation
A comprehensive study evaluated various derivatives of this compound against different cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced their anticancer activity. The most active compounds were identified with IC values substantially lower than standard chemotherapeutic agents like docetaxel .
Cardiovascular Research
Research focusing on the sympatholytic effects of this compound revealed its potential as a therapeutic agent for managing hypertension and other cardiovascular conditions. The compound's ability to modulate sympathetic nervous system activity suggests it could be developed into a new class of antihypertensive drugs.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,4-Dimethoxyaniline | Two methoxy groups on the aniline ring | Less hydrophobic than N-benzyl variant |
| N-Benzylaniline | Benzyl group attached to aniline | Lacks methoxy substituents |
| 3-Methoxy-N-benzylaniline | One methoxy group at position 3 | Reduced biological activity |
| 2-Methoxy-N-benzylaniline | One methoxy group at position 2 | Different electronic properties |
| This compound | Three methoxy groups enhancing solubility | Significant biological activity |
This table illustrates how this compound stands out due to its unique substitution pattern that enhances both solubility and biological activity compared to related compounds.
Comparison with Similar Compounds
N-Cyclopropyl-3,4,5-trimethoxyaniline
- Structure : The nitrogen atom is substituted with a cyclopropyl group instead of benzyl.
- Synthesis : Generated via reaction of 3,4,5-trimethoxyaniline with cyclopropane derivatives under carbonylative C–C bond activation conditions .
- Properties: Forms intermediates like Benzyl cyclopropyl(3,4,5-trimethoxyphenyl)carbamate (1h) with a melting point of 66–68°C. Its molecular weight (calculated for intermediates) aligns with a formula of C₁₄H₁₉NO₃ (MW: 249.30 g/mol) .
- Applications : Used in the modular synthesis of azepines, which are scaffolds for drug discovery .
N-Benzoyl-3,4,5-trimethoxyaniline
- Structure : Features a benzoyl (C₆H₅CO-) group instead of benzyl.
- Synthesis : Prepared by refluxing 3,4,5-trimethoxyaniline with benzoyl chloride in ethyl acetate, yielding gray crystals with a melting point of 140°C .
- Properties: Higher melting point (140°C) compared to the cyclopropyl analog, indicating stronger intermolecular forces due to the planar benzoyl group. Molecular formula C₁₆H₁₉NO₄ (MW: 289.33 g/mol) .
- Applications : Primarily serves as a precursor for more complex bioactive molecules.
5,6,7-Trimethoxybenzimidazole Derivatives (e.g., Compounds 8–15)
- Structure : Benzimidazole core with 5,6,7-trimethoxy substitution; nitrogen substituents vary (e.g., aryl groups).
- Synthesis : Derived from amidine intermediates (e.g., 28–30 ) via CuI-mediated cyclization. For example, compound 32 is debenzylated via hydrogenation to yield 10 .
- Properties: Exhibit potent antitubulin activity (IC₅₀ values in nanomolar range), surpassing the parent aniline derivatives in bioactivity due to the fused heterocyclic system .
Comparative Data Table
Key Research Findings
- Substituent Effects on Bioactivity : The benzimidazole derivatives (e.g., compound 10 ) exhibit significantly enhanced antitubulin activity compared to their aniline precursors. This highlights the importance of heterocyclic systems in enhancing target binding .
- Thermal Stability : The benzoyl-substituted analog (140°C melting point) demonstrates greater thermal stability than the cyclopropyl analog (66–68°C), likely due to π-π stacking interactions in the crystalline state .
- Synthetic Flexibility : CuI-mediated cyclization and hydrogenation are versatile methods for modifying the nitrogen substituent, enabling rapid diversification of analogs for structure-activity relationship (SAR) studies .
Preparation Methods
Reaction Design and Mechanism
The most documented approach involves a one-pot multicomponent reaction combining 3,4,5-trimethoxyaniline, benzyl isocyanide, and 2,2-dimethoxyacetaldehyde in methanol, catalyzed by formic acid. This method, adapted from indole synthesis protocols, initially forms N-benzyl-3,3-dimethoxy-2-(N-(3,4,5-trimethoxyphenyl)formamido)propanamide (Compound 1a) as an intermediate. The reaction proceeds via nucleophilic addition of the aniline to the aldehyde, followed by isocyanide insertion and cyclization.
Reaction Conditions:
Direct Alkylation with Benzyl Chloride
Procedure and Optimization
Adapting methodologies from N-benzylpiperidinol synthesis, 3,4,5-trimethoxyaniline reacts with benzyl chloride in toluene under reflux. A base (e.g., K2CO3) neutralizes HCl, driving the reaction toward quaternary ammonium salt formation.
Reaction Conditions:
Purification and Challenges
The product precipitates as a white solid upon cooling, washed with cold toluene. Challenges include competing N- and O-alkylation, mitigated by controlling stoichiometry (1:1.5 aniline:benzyl chloride).
Comparative Analysis of Methods
Table 1: Efficiency and Practicality of Synthetic Routes
Spectroscopic Validation and Quality Control
NMR Spectroscopy
The target compound’s 1H NMR should display:
Chromatographic Purity
Column chromatography (PE-EA, 4:1–1:1) resolves residual benzyl halides or unreacted aniline, ensuring >95% purity.
Industrial Applications and Cost Considerations
The multicomponent reaction offers superior atom economy and scalability, with benzyl isocyanide costing ~$50/mol (commercial suppliers). Direct alkylation, though lower-yielding, uses cheaper reagents (benzyl chloride: ~$20/mol) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
